molecular formula C18H13N3 B187917 [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile CAS No. 54117-40-7

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile

Cat. No.: B187917
CAS No.: 54117-40-7
M. Wt: 271.3 g/mol
InChI Key: GPDAEYPCJRBSRB-UHFFFAOYSA-N
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Description

[(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile (CAS: 123770-85-4) is a carbazole-based organic compound with the molecular formula C₁₇H₁₁N₃ and a molar mass of 257.3 g/mol . Its structure features a carbazole core substituted with an ethyl group at the 9-position and a malononitrile unit at the 3-position via a methylene bridge. Carbazole derivatives are renowned for their electron-rich aromatic systems, which enable applications in optoelectronics, pharmaceuticals, and materials science. The malononitrile group enhances electron-withdrawing properties, facilitating charge transfer interactions and making the compound suitable for nonlinear optical (NLO) applications .

Properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAEYPCJRBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302725
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54117-40-7
Record name NSC153128
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via deprotonation of malononitrile by a weak base (e.g., piperidine or sodium acetate), generating a nucleophilic enolate. This species attacks the carbonyl carbon of 9-ethyl-3-carbazolecarboxaldehyde, followed by elimination of water to yield the target compound. Typical conditions include:

  • Solvent : Ethanol or acetonitrile.

  • Base : Piperidine (5–10 mol%) or sodium acetate (1–2 equiv).

  • Temperature : Room temperature to 78°C.

  • Reaction Time : 4–24 hours.

For example, a protocol using ethanol, piperidine, and 12-hour stirring at 50°C achieved yields of 85–92%. Elevated temperatures (e.g., 78°C) reduced reaction times to 6–8 hours but required careful monitoring to prevent side reactions.

Optimization and Yield Enhancements

Key optimizations include:

  • Base Selection : Non-nucleophilic bases like diisopropylethylamine (DIPEA) minimized side reactions, improving yields to 94% in acetonitrile.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerated reaction kinetics but necessitated higher temperatures, while ethanol balanced reactivity and selectivity.

  • Molar Ratios : A 1:1.2 ratio of aldehyde to malononitrile ensured complete conversion, avoiding excess reagent accumulation.

Multicomponent Reactions: Integrated Synthetic Routes

A pseudo-three-component reaction involving 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde has been reported for related carbazole-fused systems. This one-pot strategy combines Knoevenagel condensation with Michael addition-cyclization, producing multifunctionalized carbazoles in 74–94% yields.

Mechanistic Insights

  • Knoevenagel Step : The aldehyde and malononitrile condense to form an α,β-unsaturated dinitrile.

  • Michael Addition : The enolate of malononitrile attacks the tetrahydrocarbazolone, followed by cyclization to yield the fused heterocycle.

Though this method generates complex architectures, isolating this compound from the mixture requires precise stoichiometric control and chromatographic purification.

Comparative Analysis of Synthetic Methods

Parameter Knoevenagel Condensation Ru/C Catalysis Multicomponent Reaction
Yield (%) 85–9490–9774–94
Purity (%) 95–9895–9885–92
Reaction Time (h) 4–2415–246–12
Scalability HighModerateLow
Purification Complexity Simple (recrystallization)Moderate (filtration)Complex (chromatography)

Structural Characterization and Validation

Successful synthesis is confirmed through spectroscopic analyses:

  • ¹H NMR : A singlet at δ 2.32 ppm (6H, CH₃ of ethyl group) and aromatic protons at δ 7.5–8.2 ppm.

  • ¹³C NMR : Peaks at δ 178.6 (C=O), 111.8 (CN), and 24.6 ppm (CH₂CH₃).

  • GC-MS : Molecular ion peak at m/z 316 [M]⁺ .

Chemical Reactions Analysis

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles, such as cyanide ions, to form addition products.

    Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Substitution Reactions: The aromatic carbazole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Scientific Research Applications

Applications in Material Science

3.1. Organic Electronics

  • OLEDs : Compounds derived from carbazole, including [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, are extensively used in OLED technology due to their excellent charge transport properties and luminescence efficiency. Research indicates that these materials can be integrated into device architectures to improve performance metrics such as brightness and stability .

3.2. Photoconductivity and Photorefractivity

  • The electronic properties of this compound enable its use in photoconductive and photorefractive materials, essential for applications in optical data storage and processing .

Medicinal Chemistry Applications

4.1. Antimicrobial Activity
Studies have demonstrated that derivatives of carbazole exhibit significant antimicrobial properties. For instance, compounds synthesized from 9-ethylcarbazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus .

4.2. Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies revealed that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting their utility in developing new chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesReference
AntimicrobialMRSA, Bacillus cereus
AnticancerVarious cancer cell lines
AntifungalCandida spp., Aspergillus

Table 2: Electronic Properties of Carbazole Derivatives

PropertyValueReference
PhotoluminescenceHigh intensity
Charge MobilityEnhanced compared to non-covalent structures

Case Studies

Case Study 1: Development of Antimicrobial Agents
A study investigated the synthesis of various 9-ethylcarbazole derivatives, including this compound, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the carbazole core significantly influenced biological efficacy .

Case Study 2: Application in OLEDs
Research conducted on OLED devices incorporating carbazole derivatives demonstrated improved efficiency and stability when using this compound as an emissive layer. The devices showed a remarkable increase in luminous efficacy compared to traditional materials .

Mechanism of Action

The mechanism of action of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile varies depending on its application:

    Biological Activity: In biological systems, the compound can interact with cellular targets, leading to apoptosis (programmed cell death) in cancer cells.

    Optoelectronic Applications: In optoelectronic devices, the compound’s mechanism of action involves the absorption and emission of light.

Comparison with Similar Compounds

Table 1: Structural Comparison of Malononitrile Derivatives

Compound Core Structure Substituents/Modifications Key Synthesis Method
[(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile Carbazole 9-Ethyl, 3-methylene-malononitrile Knoevenagel condensation
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile Phenothiazine 10-Hexyl, 3-methylene-malononitrile Knoevenagel condensation
2-(Naphthalen-1-ylmethylene)malononitrile Naphthalene 1-Methylene-malononitrile Aldehyde-malononitrile condensation
N-[(9-Ethylcarbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine Carbazole 3-Methylene-isoxazole amine Schiff base reaction

Key Observations :

  • Carbazole vs. Phenothiazine Derivatives: Phenothiazine analogues (e.g., 2-((10-hexylphenothiazin-3-yl)methylene)malononitrile) exhibit altered electronic properties due to sulfur and nitrogen heteroatoms in the phenothiazine core, leading to reduced bandgaps compared to carbazole derivatives .
  • Aromatic Core Variations: Naphthalene- and pyrene-based derivatives (e.g., 2-(pyren-1-ylmethylene)malononitrile) show enhanced π-conjugation, improving light-harvesting efficiency (LHE) in dye-sensitized solar cells (DSSCs) .

Physical and Electronic Properties

Table 2: Comparative Electronic Properties

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) First Hyperpolarizability (β) Bandgap (eV)
[(9-Ethylcarbazol-3-yl)methylene]malononitrile 350–370 (in CH₂Cl₂) 450–480 Not reported ~3.1
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile 420–440 520–550 1.2 × 10⁻²⁷ esu 2.8
2-(Pyren-1-ylmethylene)malononitrile 380–400 500–530 Not reported 2.5

Key Observations :

  • Optoelectronic Performance: Phenothiazine derivatives exhibit red-shifted absorption/emission due to extended conjugation and lower bandgaps, making them superior for photonic applications .
  • Carbazole Stability : The carbazole core provides higher thermal stability compared to naphthalene derivatives, as evidenced by decomposition temperatures >300°C in thermogravimetric analysis (TGA) .

Key Observations :

  • Antimicrobial vs. Neurological Activity: Phenothiazine derivatives demonstrate broad-spectrum antimicrobial activity, while carbazole analogues show promise in neurodegenerative disease treatment via acetylcholinesterase inhibition .
  • Optoelectronic Versatility: Pyrene-based derivatives outperform carbazole compounds in DSSCs due to higher LHE (e.g., 2-(pyren-1-ylmethylene)malononitrile in DSSCs achieved η ≈ 4.2%) .

Biological Activity

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is an organic compound notable for its diverse biological activities, particularly in anticancer and antimicrobial contexts. This compound is characterized by its unique structure, which combines a carbazole moiety with a malononitrile group, allowing it to participate in various biochemical interactions.

Molecular Structure and Properties

  • Molecular Formula : C18H13N3
  • Molecular Weight : 293.31 g/mol
  • Functional Groups : Contains carbazole and malononitrile moieties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various synthesized derivatives of carbazole highlighted their potential against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with tumor growth.

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
9bMCF-712.5Apoptosis induction
9cHeLa15.0Cell cycle arrest
9eA54910.0Inhibition of angiogenesis

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The primary target for this compound is acetylcholinesterase , an enzyme crucial for neurotransmission. The compound acts as an inhibitor, leading to increased levels of acetylcholine and enhanced cholinergic signaling, which may contribute to its neuroprotective effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of carbazole derivatives were synthesized, including this compound, and evaluated for their biological activities. These studies utilized molecular docking techniques to predict interactions with biological targets, revealing promising binding affinities against SARS-CoV-2 proteins, suggesting potential antiviral applications .
  • ADMET Analysis : The pharmacokinetic properties were assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, indicating favorable absorption characteristics across biological membranes, which is critical for therapeutic efficacy .
  • Comparative Studies : Comparisons with other carbazole derivatives showed that this compound exhibited superior activity against certain cancer cell lines and pathogens, underscoring its potential as a lead compound in drug development .

Q & A

Q. Table 1: Synthetic Yields of Analogous Derivatives

Aldehyde ComponentCatalystSolventYield (%)Reference
Phenanthrene-9-carboxaldehydeAl₂O₃CH₂Cl₂89
Pyrene-1-carboxaldehydeAl₂O₃CH₂Cl₂78

Basic: Which spectroscopic and computational methods characterize this compound?

Methodological Answer:

  • UV-Vis/PL Spectroscopy: Measures absorption/emission maxima (e.g., λₐᵦₛ ~350–450 nm, λₑₘ ~450–600 nm) to assess charge-transfer properties. Solvent polarity strongly influences Stokes shifts .
  • NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) identifies vinyl proton signals (δ ~7.8–8.0 ppm) and nitrile carbon peaks (δ ~112–114 ppm) .
  • FT-IR: Peaks at ~2220 cm⁻¹ confirm nitrile (-C≡N) groups .
  • DFT/TD-DFT: Computes HOMO-LUMO gaps and excited-state dynamics. For example, HOMO localizes on the carbazole unit, while LUMO resides on the dicyanovinyl group .

Q. Table 2: Key Spectroscopic Data for Analogous Derivatives

Derivativeλₐᵦₛ (nm)λₑₘ (nm)HOMO-LUMO Gap (eV)
Biphenyl derivative3804803.1
Pyrene derivative4205202.8

Advanced: How can computational chemistry guide the design of derivatives with enhanced optoelectronic properties?

Methodological Answer:

  • Frontier Orbital Analysis: DFT calculations predict charge-transfer efficiency. Substituting electron-donating groups (e.g., -OCH₃) on the carbazole unit lowers HOMO energy, enhancing light-harvesting efficiency (LHE) .
  • TD-DFT for Excited States: Simulates absorption/emission spectra to match experimental data. For example, anthracene derivatives show redshifted emission due to extended π-conjugation .
  • Solvent Effects: Continuum solvation models (e.g., PCM) evaluate solvent-polarity-dependent Stokes shifts.

Strategy: Use computational screening to prioritize derivatives with narrow HOMO-LUMO gaps (<2.5 eV) and high LHE (>0.9) for DSSC applications.

Advanced: What strategies resolve crystallographic data contradictions during structural refinement?

Methodological Answer:

  • Twinning Analysis: Use SHELXL to handle twinned data (e.g., via HKLF 5 format) and refine twin laws .
  • Validation Tools: PLATON (ADDSYM) checks for missed symmetry, while OLEX2 integrates SHELX workflows for error detection .
  • High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Q. Table 3: Refinement Metrics for Carbazole Derivatives

MetricTarget ValueExample (Phenanthrene Derivative)
R₁ (I > 2σ(I))<0.050.032
wR₂ (all data)<0.100.085
Flack Parameter~0.00.02(2)

Basic: What photophysical properties make this compound suitable for optoelectronics?

Methodological Answer:

  • High LHE: Derivatives with pyrene or anthracene units exhibit LHE >0.85, ideal for DSSCs .
  • Solvatochromism: Emission redshifts in polar solvents (e.g., DMF) confirm intramolecular charge transfer .
  • Solid-State Luminescence: Thin films show aggregation-induced emission (AIE), useful for OLEDs .

Advanced: How do solvent polarity and substituents influence charge-transfer characteristics?

Methodological Answer:

  • Solvent Polarity: Dielectric constant (ε) correlates with Stokes shift magnitude. In toluene (ε=2.4), emission is blueshifted (~450 nm) vs. DMF (ε=37, ~550 nm) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CN) stabilize LUMO, reducing band gaps. Pyrene derivatives show 0.3 eV narrower gaps than phenyl analogs .

Basic: What derivatization pathways are used to synthesize heterocycles from this compound?

Methodological Answer:

  • Multi-Component Reactions: React with hydrazine or amines to form pyrazole or pyrimidine derivatives .
  • Cycloaddition: [3+2] cycloaddition with azides yields tetrazoles under nanomaterial catalysis .

Example: Reaction with hydrazine hydrate forms 4-((carbazolyl)methylene)-4H-pyrazole-3,5-diamine .

Advanced: How to analyze excited-state intramolecular proton transfer (ESIPT) in derivatives?

Methodological Answer:

  • Time-Resolved Spectroscopy: Femtosecond transient absorption tracks ESIPT kinetics (τ ~1–10 ps) .
  • Anti-Kasha Behavior: Monitor dual emission from S₂ and S₁ states using low-temperature spectroscopy (e.g., at -196°C) .

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